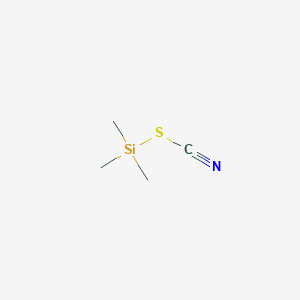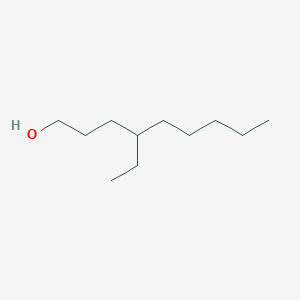
4-Ethyl-1-nonanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-nonanol is an organic compound classified as an alcohol. It consists of a hydroxyl group (-OH) attached to a nonane chain with an ethyl substituent at the fourth carbon. This compound is part of the broader family of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-1-nonanol can be synthesized through various organic reactions. One common method involves the reduction of 4-ethyl-1-nonanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-octene using a catalyst such as rhodium or cobalt. The resulting aldehyde is then hydrogenated to form the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethyl-1-nonanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane, 4-ethyl-nonane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-ethyl-1-nonyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous conditions.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products:
Oxidation: 4-Ethyl-1-nonanal
Reduction: 4-Ethyl-nonane
Substitution: 4-Ethyl-1-nonyl chloride
Scientific Research Applications
4-Ethyl-1-nonanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Research explores its potential therapeutic applications, such as in the formulation of pharmaceuticals or as a precursor to active pharmaceutical ingredients.
Industry: It is utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-nonanol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways and physiological responses. The hydroxyl group allows it to form hydrogen bonds, affecting its solubility and reactivity.
Comparison with Similar Compounds
1-Nonanol: Similar structure but lacks the ethyl substituent.
4-Methyl-1-nonanol: Similar structure with a methyl group instead of an ethyl group.
1-Decanol: An alcohol with a longer carbon chain.
Uniqueness: 4-Ethyl-1-nonanol is unique due to the presence of the ethyl group at the fourth carbon, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. This structural variation can lead to different applications and interactions compared to its analogs.
Properties
Molecular Formula |
C11H24O |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
4-ethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-6-8-11(4-2)9-7-10-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
JUMLAYYVDUXAAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13432403.png)
![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione](/img/structure/B13432410.png)
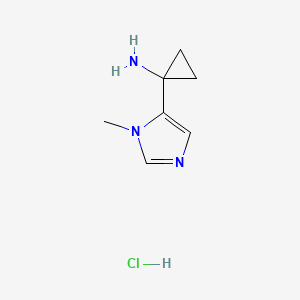





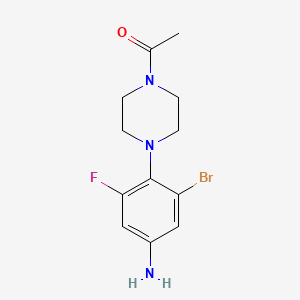
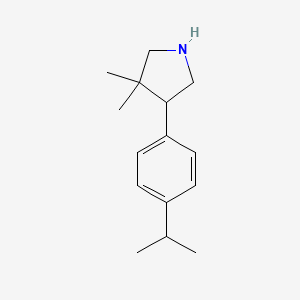
![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
